molecular formula C24H22ClF3N2O3 B10943090 {5-[(2-Chlorophenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

{5-[(2-Chlorophenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10943090
M. Wt: 478.9 g/mol
InChI Key: SUWPEVVZBURWRO-UHFFFAOYSA-N
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Description

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of chlorophenoxy, furyl, trifluoromethyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or its interactions with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chlorophenoxy and trifluoromethyl groups can enhance its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C24H22ClF3N2O3

Molecular Weight

478.9 g/mol

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H22ClF3N2O3/c25-20-6-1-2-7-21(20)32-16-19-8-9-22(33-19)23(31)30-12-10-29(11-13-30)15-17-4-3-5-18(14-17)24(26,27)28/h1-9,14H,10-13,15-16H2

InChI Key

SUWPEVVZBURWRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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